4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol
CAS No.:
Cat. No.: VC16244519
Molecular Formula: C10H17NOS
Molecular Weight: 199.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NOS |
|---|---|
| Molecular Weight | 199.32 g/mol |
| IUPAC Name | 4-(1-thiophen-2-ylethylamino)butan-2-ol |
| Standard InChI | InChI=1S/C10H17NOS/c1-8(12)5-6-11-9(2)10-4-3-7-13-10/h3-4,7-9,11-12H,5-6H2,1-2H3 |
| Standard InChI Key | AOIXESTVHNKJGQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCNC(C)C1=CC=CS1)O |
Introduction
4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol is a complex organic compound featuring a thiophene ring and an amino alcohol functional group. Its molecular structure includes a butanol backbone with an ethylamine substituent attached to the second carbon, and a thiophene moiety linked to the nitrogen atom of the amine. This unique combination enhances its potential reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry and related fields.
Synthesis and Reactions
The synthesis of 4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol typically involves complex organic reactions. Common reagents used in such reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. These reagents facilitate the formation of the compound by controlling the oxidation state and functional group transformations.
Potential Applications
This compound has potential applications in several fields, particularly in medicinal chemistry. Its unique structural features, including the thiophene ring and amino alcohol group, may influence its biological activity. Interaction studies are crucial for understanding its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-{[1-(Thiophen-2-yl)ethyl]amino}butan-2-ol | Thiophene ring and amino alcohol | Enhanced reactivity and biological activity |
| 2-{[(3-Bromothiophen-2-yl)methyl]amino}butan-1-ol | Brominated thiophene, different carbon chain | Bromine substitution alters reactivity |
| 3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol | Longer carbon chain, similar amine structure | Propanol backbone provides different steric effects |
| 4-Amino-2-methylbutan-2-ol | Lacks thiophene ring and bromine atom | Simpler structure without aromatic characteristics |
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